Fmoc-orn(Z)-OH

Descripción general

Descripción

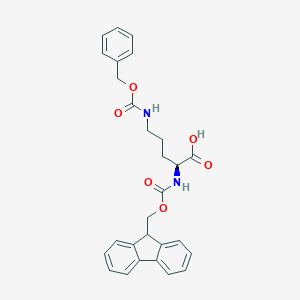

Fmoc-Orn(Z)-OH is a protected ornithine derivative widely used in peptide synthesis. The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a benzyloxycarbonyl (Z) group on the side-chain δ-amino group of ornithine. The Z group is typically cleaved under strong acidic conditions (e.g., HBr in acetic acid) or via hydrogenolysis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-orn(Z)-OH typically involves the protection of the amino and side chain groups of ornithine. The process begins with the protection of the α-amino group using the Fmoc group. This is achieved by reacting ornithine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The side chain amino group is then protected using benzyloxycarbonyl chloride in the presence of a base like sodium bicarbonate .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Fmoc-orn(Z)-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Z group can be removed using hydrogenation or acidic conditions.

Common Reagents and Conditions:

Deprotection: Piperidine for Fmoc removal; hydrogenation or acidic conditions for Z group removal.

Coupling: DCC or HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA).

Major Products Formed:

Deprotection: Free ornithine or peptides with free amino groups.

Coupling: Peptides with extended chains incorporating ornithine.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-orn(Z)-OH is a crucial building block in SPPS, a method that allows for the efficient assembly of peptides. The Fmoc protecting group is stable under acidic conditions but can be easily removed in basic environments, facilitating the sequential addition of amino acids. This property enhances the yield and purity of synthesized peptides, making it a preferred choice among researchers.

Case Study : A recent study demonstrated that using this compound led to high yields in synthesizing complex peptide sequences. By optimizing coupling conditions, researchers achieved significant improvements in product purity and minimized byproduct formation .

Drug Development

Peptide-Based Therapeutics

this compound is instrumental in developing peptide-based drugs targeting various diseases, including cancer and metabolic disorders. Its structural characteristics allow for the design of peptides that can interact selectively with biological targets.

Case Study : In a study focusing on cancer therapy, this compound was incorporated into peptide inhibitors that effectively targeted cancer cell lines, demonstrating improved therapeutic efficacy compared to traditional treatments .

Bioconjugation

Targeted Drug Delivery Systems

The compound plays a significant role in bioconjugation processes, where peptides are attached to other biomolecules. This application is crucial for creating targeted drug delivery systems that enhance the therapeutic effects of drugs while minimizing side effects.

Case Study : Research has shown that bioconjugates formed using this compound exhibited improved stability and specificity in targeting cancer cells, leading to better treatment outcomes in preclinical models .

Neuroscience Research

Neuropeptide Studies

this compound is utilized in neuroscience research to study neuropeptides' roles in neurological pathways. Its ability to facilitate the synthesis of neuropeptides aids researchers in understanding mechanisms underlying neurodegenerative diseases.

Case Study : A study highlighted the use of this compound in synthesizing neuropeptides that modulate neuronal signaling pathways, providing insights into potential therapeutic targets for neurodegenerative conditions .

Protein Engineering

Designing Modified Proteins

The compound is valuable in protein engineering applications, allowing scientists to create proteins with enhanced stability and functionality. This application is essential for various biotechnological advancements.

Case Study : In a recent investigation, researchers employed this compound to modify protein structures, resulting in variants with improved thermal stability and enzymatic activity, which are vital for industrial applications .

Mecanismo De Acción

The mechanism of action of Fmoc-orn(Z)-OH primarily involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The Z group similarly protects the side chain amino group, which can be selectively deprotected when needed .

Comparación Con Compuestos Similares

Protecting Group Stability and Cleavage Conditions

The choice of side-chain protecting groups significantly impacts synthesis strategies. Below is a comparative analysis of key ornithine derivatives:

Key Observations :

- Z Group : Offers robust protection but requires harsh cleavage conditions, limiting its use in multi-step syntheses with acid-sensitive groups. The 2-Cl-Z variant (Fmoc-Orn(2-Cl-Z)-OH) may enhance stability .

- Alloc Group : Enables orthogonal deprotection via palladium catalysis, ideal for complex peptide architectures .

- Mtt Group : Allows selective removal in solid-phase synthesis, facilitating side-chain functionalization .

Functional and Structural Roles

- Fmoc-Orn(Alloc)-OH : Used in biocompatible bicyclic peptide synthesis, enabling selective macrocyclization via Alloc deprotection .

- Fmoc-Orn(i-PrCO-Hao)-OH : Splints peptide backbones into β-sheet dimers via hydrogen bonding, critical for mimicking protein interactions .

- Fmoc-Orn(Mtt)-OH : Facilitates post-synthetic guanidinylation in solid-phase diversification, enabling arginine analog synthesis .

Actividad Biológica

Fmoc-orn(Z)-OH, a derivative of the amino acid ornithine, is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protective group on the amino group and a benzyloxycarbonyl (Z) protective group on the side chain. This compound is extensively utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and the mild conditions required for the removal of its protective groups. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

Chemical Structure:

- Chemical Name: N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-delta-benzoyloxy-L-ornithine

- Molecular Weight: 576.64 g/mol

Synthesis Overview:

The synthesis involves:

- Protection of the α-amino group using Fmoc chloride.

- Protection of the side chain amino group with benzyloxycarbonyl chloride.

- Deprotection reactions using piperidine for Fmoc removal and hydrogenation or acidic conditions for Z group removal.

This compound acts primarily as a protected amino acid in peptide synthesis. The Fmoc group prevents unwanted side reactions during synthesis, allowing for controlled coupling reactions with other amino acids or peptides. Upon deprotection, the free amino groups can participate in further peptide bond formation, facilitating the creation of complex structures necessary for various biological applications.

Antimicrobial Activity

Recent studies have demonstrated that peptides synthesized using this compound exhibit significant antimicrobial properties. For instance:

- Study Findings: Peptides incorporating ornithine residues showed comparable antimicrobial activity against both Gram-positive and Gram-negative bacteria but displayed lower hemolytic activity compared to those containing arginine residues, indicating a more favorable safety profile for potential therapeutic applications .

Hemolytic Activity

The hemolytic activity of peptides containing ornithine is crucial for evaluating their safety:

- Research Results: Peptides with ornithine showed low hemolysis rates (<5%) at concentrations up to 32× MIC, suggesting that modifications in peptide structure can enhance selectivity against bacterial cells while minimizing toxicity to human erythrocytes .

Applications in Drug Development

This compound is increasingly applied in developing peptide-based drugs:

- Peptide Hydrogels: The compound has been utilized in creating peptide-based hydrogels for tissue engineering and drug delivery systems due to its biocompatibility and ability to form stable structures .

- Siderophore Conjugates: Its derivatives are being explored as bidentate ligands in siderophore-drug conjugates, which may enhance drug delivery by exploiting bacterial iron uptake mechanisms .

Comparative Analysis with Similar Compounds

| Compound | Protective Groups | Biological Activity |

|---|---|---|

| This compound | Fmoc (α-amino), Z (side chain) | Antimicrobial, low hemolytic activity |

| Fmoc-lys(Z)-OH | Fmoc (α-amino), Z (side chain) | Higher hemolytic activity compared to Orn |

| Fmoc-orn(Boc)-OH | Fmoc (α-amino), Boc (side chain) | Similar antimicrobial properties |

Case Studies

- Brevicidine Analog Study: In a study analyzing lipopeptides derived from Brevicidine, researchers incorporated ornithine to assess its effects on antimicrobial efficacy. Results indicated that modifications at specific positions significantly influenced biological activity, underscoring the versatility of ornithine derivatives in peptide design .

- Temporin A Modification Study: Another investigation focused on modifying Temporin A by replacing arginine with ornithine. The findings revealed that such modifications could enhance antimicrobial properties while reducing cytotoxicity, demonstrating the potential of this compound in developing safer antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Fmoc-Orn(Z)-OH derivatives, and how does the choice of protecting groups influence peptide assembly?

The synthesis typically involves orthogonal protection strategies. For example, the Z (benzyloxycarbonyl) group on the Orn side chain is acid-labile, allowing selective deprotection while retaining the Fmoc group on the α-amino group. Key steps include:

- Deprotection : Use of TFA/DCM (1:1) to remove Boc groups without affecting Fmoc .

- Alkylation : Reductive amination with aldehydes (e.g., formaldehyde) and NaCNBH₃ to modify side chains .

- Coupling : HATU/DIPEA-mediated activation ensures efficient amide bond formation while minimizing racemization . Protecting group compatibility (e.g., Z vs. Boc or Dde) must align with synthesis goals to avoid premature deprotection .

Q. How can researchers verify the purity and identity of this compound intermediates during synthesis?

Analytical methods include:

- RP-HPLC : Monitors reaction progress and purity, with retention times compared to standards .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., this compound has a calculated mass of 454.52 g/mol for the Boc variant) .

- ¹H/¹³C NMR : Validates structural integrity, particularly for distinguishing Z-group protons (aromatic signals at ~7.3 ppm) .

Q. What are common side reactions during this compound synthesis, and how can they be mitigated?

- Incomplete Deprotection : Prolonged TFA exposure (>2 hours) ensures complete Boc removal .

- Over-Alkylation : Controlled stoichiometry of aldehydes (1.4 eq) and reducing agents (NaCNBH₃) prevents multi-alkylation .

- Racemization : Coupling at 0–4°C and using HATU (vs. HBTU) reduces chiral inversion .

Q. Why is orthogonal protection critical for this compound in solid-phase peptide synthesis (SPPS)?

Orthogonal groups (e.g., Fmoc for α-amino, Z for side chain) enable sequential deprotection. For example, the Z group is stable to piperidine (used for Fmoc removal) but cleaved by HBr/AcOH, allowing selective modification . This strategy is vital for synthesizing complex peptides with multiple functionalized residues .

Q. How does the solubility of this compound derivatives impact reaction design?

Polar solvents (DMF, methanol) are preferred for dissolving this compound due to its hydrophobic Fmoc moiety. Poor solubility can lead to aggregation; adding 10% DMSO or sonication improves dissolution .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this compound in challenging peptide sequences?

- Double Coupling : Repeat couplings with fresh HATU/DIPEA to ensure >95% yield for sterically hindered residues .

- Pseudoproline Dipeptides : Incorporate these motifs to reduce chain aggregation during SPPS .

- Microwave Assistance : Heating (50°C) accelerates coupling kinetics without side reactions .

Q. What strategies enable selective modification of the Orn side chain while preserving other functional groups?

- Temporary Protection : Use Alloc groups on Orn, which can be removed with Pd⁰ catalysts without affecting Fmoc or Z groups .

- Click Chemistry : Azide-alkyne cycloaddition on Orn(N₃)-OH derivatives allows bioorthogonal tagging .

Q. How do reaction conditions influence the stability of this compound during long-term storage?

- Temperature : Store at −20°C in anhydrous DMF or as a lyophilized powder to prevent hydrolysis .

- Light Sensitivity : Amber vials mitigate Fmoc group degradation under UV light .

Q. What analytical techniques resolve contradictions in reported synthetic yields for this compound derivatives?

- Kinetic Monitoring : In-situ FTIR tracks carbamate formation during Boc deprotection, identifying incomplete steps .

- Isotope-Labeled Standards : Spiking with ¹³C-Fmoc-Orn(Z)-OH improves MS quantification accuracy .

Q. How can this compound be integrated into non-peptidic scaffolds for biomedical applications?

- Hybrid Polymers : Co-polymerize with PEG derivatives to create pH-responsive drug carriers .

- Dendrimer Cores : Site-specific conjugation via Orn side chains enables multivalent ligand display .

Q. Methodological Considerations

-

Data Tables :

-

Synthesis Workflow :

![Synthetic Pathway] Hypothetical pathway for this compound alkylation, adapted from .

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N2O6/c31-26(32)25(15-8-16-29-27(33)35-17-19-9-2-1-3-10-19)30-28(34)36-18-24-22-13-6-4-11-20(22)21-12-5-7-14-23(21)24/h1-7,9-14,24-25H,8,15-18H2,(H,29,33)(H,30,34)(H,31,32)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBAKCWBDLHBLR-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566739 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-07-2 | |

| Record name | N~5~-[(Benzyloxy)carbonyl]-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-ornithine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.